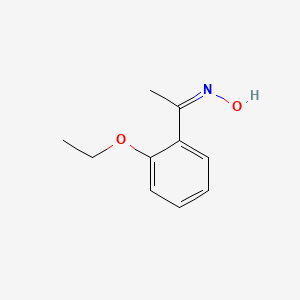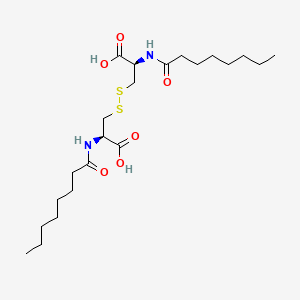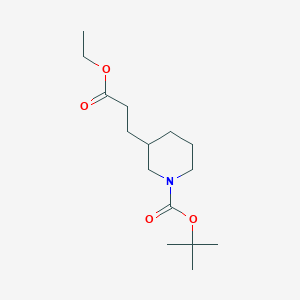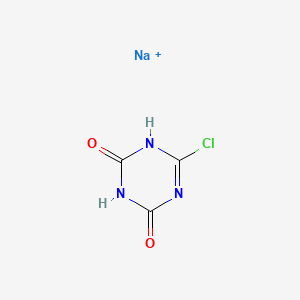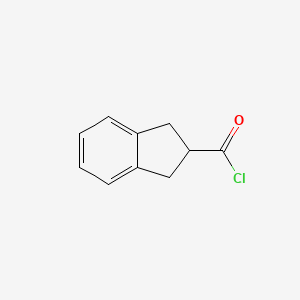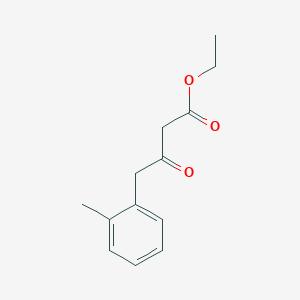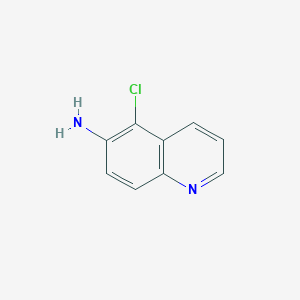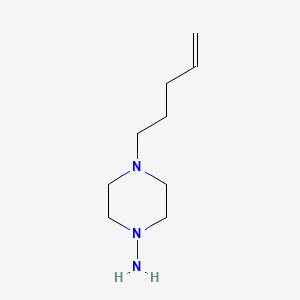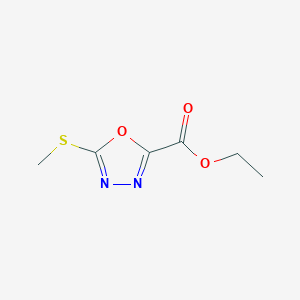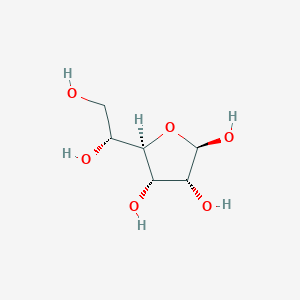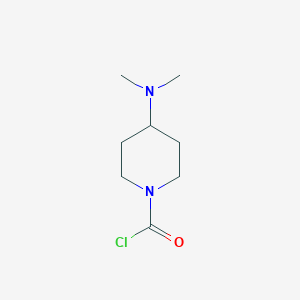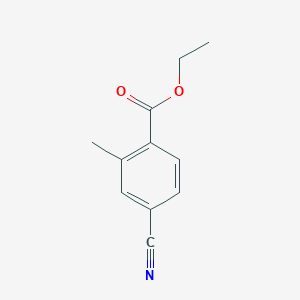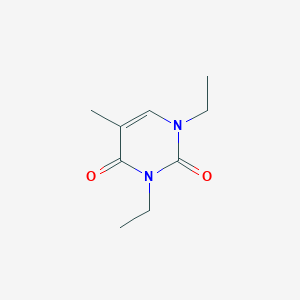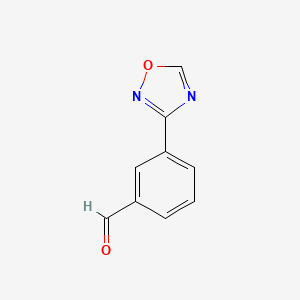
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde
Übersicht
Beschreibung
“3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves the use of various techniques. A 3D QSAR study was performed on 1,2,4-oxadiazole derivatives using the [ (SW) kNN MFA], CoMFA, and CoMSIA techniques . New molecules were designed by substituting different substituents . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “3-(1,2,4-Oxadiazol-3-yl)benzaldehyde” is represented by the linear formula C9 H6 N2 O2 . The InChI code for this compound is 1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H .
Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. For instance, the hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization to yield N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .
Wissenschaftliche Forschungsanwendungen
-
- Summary of the application : 1,3,4-Oxadiazoles are used in medicine and agriculture due to their desirable biological activity . They have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .
- Methods of application : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .
- Results or outcomes : It has been proven that many oxadiazole derivatives exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .
-
- Summary of the application : Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of application : The review article provides the coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .
- Results or outcomes : The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
-
- Summary of the application : 1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .
- Methods of application : This review covers synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .
- Results or outcomes : The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .
-
- Summary of the application : A novel series of compounds, namely 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles, were meticulously designed using FBDD efforts and synthesized .
- Methods of application : These compounds were designed and synthesized for potential applications in anticancer therapy .
- Results or outcomes : The study endeavored to design and synthesize innovative EGFR inhibitors .
-
Anticancer and Antimicrobial Agents
- Summary of the application : The synthesized molecules exhibited antibacterial results comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
- Methods of application : The molecules were synthesized and their antibacterial and antifungal properties were evaluated .
- Results or outcomes : The synthesized molecules showed promising results in terms of their antibacterial and antifungal properties .
- HCV NS5B Polymerase Inhibitors
- Summary of the application : 2-(1,2,4-oxadiazol-3-yl)propan-2-amine and its deuterated analog are employed in the preparation of pan-genotypic HCV NS5B polymerase inhibitors BMS-986139 and BMT-052 .
- Methods of application : The compounds were synthesized through the room temperature condensation of amidoximes with orthoester .
- Results or outcomes : These compounds are used in the preparation of pan-genotypic HCV NS5B polymerase inhibitors .
Zukünftige Richtungen
The future directions in the research of 1,2,4-oxadiazole derivatives involve the design of new molecules with potential anti-infective activity . Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .
Eigenschaften
IUPAC Name |
3-(1,2,4-oxadiazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-5-7-2-1-3-8(4-7)9-10-6-13-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIJMMDARKDYTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NOC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649208 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
CAS RN |
1119450-74-6 | |
| Record name | 3-(1,2,4-Oxadiazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



